molecular formula C9H9F4NO B13908951 (S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine

(S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine

Cat. No.: B13908951
M. Wt: 223.17 g/mol
InChI Key: KTLJHPHRIRAVKS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine is a chiral amine compound characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine typically involves several steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a fluorinated benzene derivative, followed by the introduction of the amine group through reductive amination or other suitable methods. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the amine group may yield imines, while reduction can produce secondary or tertiary amines

Scientific Research Applications

(S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

    Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-fluoro-4-methoxyphenyl)ethanamine
  • (S)-1-(2-chloro-4-(trifluoromethoxy)phenyl)ethanamine
  • (S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine

Uniqueness

(S)-1-(2-fluoro-4-(trifluoromethoxy)phenyl)ethanamine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds. The trifluoromethoxy group, in particular, is known for its ability to improve the pharmacokinetic properties of drug candidates, making this compound a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(1S)-1-[2-fluoro-4-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H9F4NO/c1-5(14)7-3-2-6(4-8(7)10)15-9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1

InChI Key

KTLJHPHRIRAVKS-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)OC(F)(F)F)F)N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC(F)(F)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.